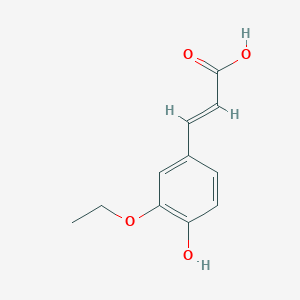

(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid , also known as 3-(3-Ethoxy-4-hydroxyphenyl)acrylic acid , is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 g/mol . The IUPAC name for this compound is (E)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoic acid . Its chemical structure consists of an ethoxy group, a hydroxyphenyl group, and an acrylic acid moiety .

Applications De Recherche Scientifique

Biobased Functional Materials

Field

Application

Hydroxycinnamic acids, including 3-ethoxy-4-hydroxycinnamic acid, are used in the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere .

Method

Polyesters are obtained by the polycondensation of hydroxycinnamic acid abundant in plants. The amorphous polycinnamate films exhibit characteristic photodeformability upon UV irradiation owing to E-Z isomerization and [2 2] cycloaddition reactions .

Results

The [2 2] cycloaddition reaction of cinnamate can also be used to obtain truxillic and truxinic acids with excellent symmetry. Using these truxillic/truxinic acids, organic solvents or water-soluble polyimides and high-strength polyamides with high transparency can be derived, and biobased plastics comparable to existing high-performance plastics can be obtained .

Therapeutic Applications

Field

Application

Hydroxycinnamic acids and their derivatives have therapeutic applications. They are recognized for health improvement and are widely used in controlled drug delivery, tissue engineering, regenerative medicine, wound dressing, anti-allergy textiles, and personal care .

Method

Three 4-hydroxycinnamic acid monomers, named caffeic acid, ferulic acid, and sinapic acid, were used to synthesize low molecular lignins, which were then modified to introduce sulfate groups in their structure .

Results

The results of this application are not explicitly mentioned in the source .

Cosmeceutical Applications

Field

Application

Hydroxycinnamic acids and their derivatives display antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities, as well as ultraviolet (UV) protective effects. This suggests that they can be exploited as anti-aging and anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients .

Method

The method of application in this field is not explicitly mentioned in the source .

Results

Extraction of Lignin and Therapeutic Applications

Field

Application

Lignin is a valuable, renewable aromatic polymer and a source of low molecular weight chemicals. Lignin can also be converted into biofuels. This article reviews lignin and lignin compounds for medical applications .

Results

MALDI-MS Analysis

Field

Application

Hydroxycinnamic acids, including 3-ethoxy-4-hydroxycinnamic acid, are used in Matrix Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) analysis .

Method

A novel protocol was developed to prepare in situ, in a methanolic solution of commercial E-acid (i.e., E-SA), a Z- + E- mixture by photoisomerization (UVB irradiation). Then, the only step required is the addition of water to the irradiated solution to become ready as a matrix stock solution for MALDI experiments .

Results

This novel protocol is a tool of choice for the direct, rapid, and sensitive detection of neutral and sulfated carbohydrates without any tedious Z-cinnamic acid preparation and isolation .

Propriétés

IUPAC Name |

(E)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-15-10-7-8(3-5-9(10)12)4-6-11(13)14/h3-7,12H,2H2,1H3,(H,13,14)/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHTWBSYWXSZCD-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2,4-diamino-6-oxopyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B1174315.png)